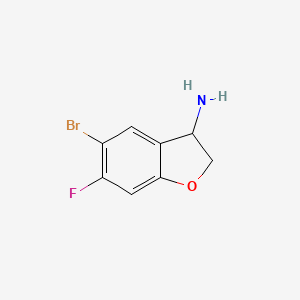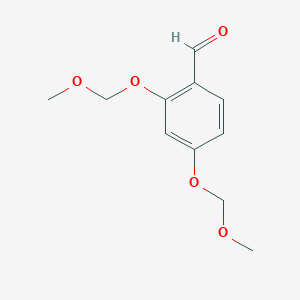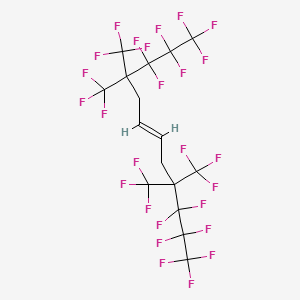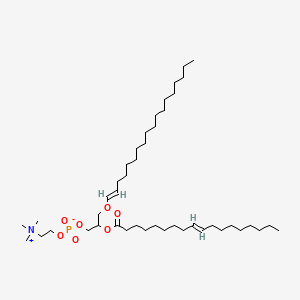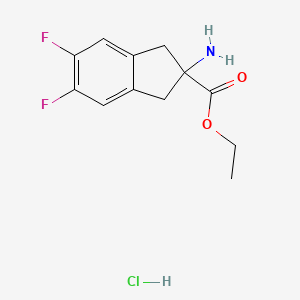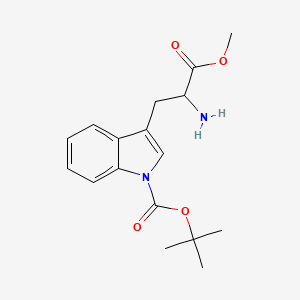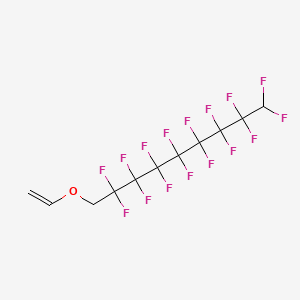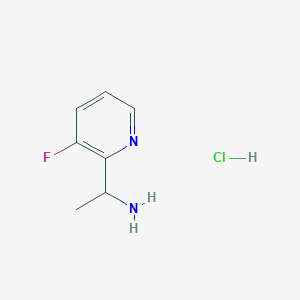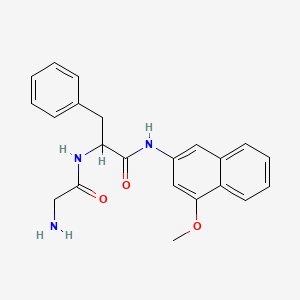![molecular formula C53H89N5O32S B12090570 N-[3-[3-acetamido-5-[3-acetamido-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxypropyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12090570.png)
N-[3-[3-acetamido-5-[3-acetamido-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxypropyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
M3(Fuc6)-biotin is a compound that combines biotin, a vitamin essential for various metabolic processes, with a fucose sugar derivative. This conjugation is often used in biochemical and molecular biology research due to the unique properties of both biotin and fucose.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of M3(Fuc6)-biotin typically involves the conjugation of biotin with a fucose derivative. The process begins with the activation of the carboxyl group of biotin, usually through the formation of an N-hydroxysuccinimide ester. This activated biotin is then reacted with an amine-functionalized fucose derivative under mild conditions to form the final conjugate.
Industrial Production Methods
Industrial production of M3(Fuc6)-biotin follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
M3(Fuc6)-biotin can undergo various chemical reactions, including:
Oxidation: The fucose moiety can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the biotin or fucose components.
Substitution: The compound can participate in substitution reactions, particularly at the fucose moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the fucose moiety can lead to the formation of fucose acid derivatives.
Applications De Recherche Scientifique
M3(Fuc6)-biotin has a wide range of applications in scientific research:
Chemistry: Used as a probe in various chemical assays.
Biology: Utilized in studying cell surface glycosylation and protein interactions.
Medicine: Employed in drug delivery systems and diagnostic assays.
Industry: Used in the production of biotinylated compounds for various applications.
Mécanisme D'action
The mechanism of action of M3(Fuc6)-biotin involves its ability to bind to specific proteins and enzymes. Biotin acts as a coenzyme for carboxylase enzymes, facilitating various metabolic reactions. The fucose moiety can interact with lectins and other carbohydrate-binding proteins, influencing cell signaling and adhesion processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biotinylated Glucose: Similar in structure but uses glucose instead of fucose.
Biotinylated Mannose: Uses mannose instead of fucose.
Biotinylated Galactose: Uses galactose instead of fucose.
Uniqueness
M3(Fuc6)-biotin is unique due to the presence of the fucose moiety, which imparts specific binding properties and biological activities that are distinct from other biotinylated sugars. This makes it particularly useful in studies involving fucose-specific interactions and processes.
Propriétés
IUPAC Name |
N-[3-[3-acetamido-5-[3-acetamido-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxypropyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H89N5O32S/c1-17-31(65)37(71)40(74)49(82-17)81-15-25-45(35(69)29(55-18(2)62)47(87-25)79-10-6-9-54-27(64)8-5-4-7-26-28-20(16-91-26)57-53(78)58-28)88-48-30(56-19(3)63)36(70)44(23(13-61)85-48)89-52-43(77)46(90-51-42(76)39(73)33(67)22(12-60)84-51)34(68)24(86-52)14-80-50-41(75)38(72)32(66)21(11-59)83-50/h17,20-26,28-52,59-61,65-77H,4-16H2,1-3H3,(H,54,64)(H,55,62)(H,56,63)(H2,57,58,78) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTPWQASOVMSOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)NC(=O)C)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)NC(=O)C)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H89N5O32S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
